molecular formula C4H8F3NO B13312649 (R)-2-Amino-4,4,4-trifluorobutan-1-ol

(R)-2-Amino-4,4,4-trifluorobutan-1-ol

Cat. No.: B13312649
M. Wt: 143.11 g/mol
InChI Key: CYRIDDDXXMMLMU-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-4,4,4-trifluorobutan-1-ol is a chiral compound with a unique structure characterized by the presence of an amino group and a trifluoromethyl group on a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4,4,4-trifluorobutan-1-ol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran (THF) to enhance the selectivity and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-4,4,4-trifluorobutan-1-ol may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions are crucial to achieving efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-4,4,4-trifluorobutan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines or secondary alcohols.

Scientific Research Applications

®-2-Amino-4,4,4-trifluorobutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-4,4,4-trifluorobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-4,4,4-trifluorobutan-1-ol: The enantiomer of the compound with similar properties but different biological activity.

    2-Amino-4,4,4-trifluorobutan-1-ol: The racemic mixture containing both enantiomers.

    2-Amino-4,4,4-trifluorobutan-2-ol: A structural isomer with the amino group on a different carbon atom.

Uniqueness

®-2-Amino-4,4,4-trifluorobutan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. The presence of the trifluoromethyl group also imparts unique chemical properties, such as increased stability and lipophilicity, making it valuable in various applications.

Properties

Molecular Formula

C4H8F3NO

Molecular Weight

143.11 g/mol

IUPAC Name

(2R)-2-amino-4,4,4-trifluorobutan-1-ol

InChI

InChI=1S/C4H8F3NO/c5-4(6,7)1-3(8)2-9/h3,9H,1-2,8H2/t3-/m1/s1

InChI Key

CYRIDDDXXMMLMU-GSVOUGTGSA-N

Isomeric SMILES

C([C@H](CO)N)C(F)(F)F

Canonical SMILES

C(C(CO)N)C(F)(F)F

Origin of Product

United States

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